Unveiling the Atomic Architecture of Indium Hydroxide: A Technical Guide
Unveiling the Atomic Architecture of Indium Hydroxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the crystal structure of indium hydroxide (B78521), In(OH)₃. The following sections detail the crystallographic data, experimental methodologies for its determination, and a visual representation of the analytical workflow. This information is crucial for understanding the material's properties and for its application in various scientific and pharmaceutical contexts.
Crystal Structure Data
Indium hydroxide crystallizes in a cubic system, a structural characteristic that dictates many of its physical and chemical properties. The primary method for elucidating this structure has been through X-ray and neutron diffraction studies. The data presented below is compiled from comprehensive crystallographic analyses.
Table 1: Crystallographic Data for Indium Hydroxide
| Parameter | Value | Source |
| Crystal System | Cubic | [1] |
| Space Group | Im-3 (No. 204) | [1] |
| Lattice Parameter (a) | 7.9743 Å | [2] |
| Unit Cell Volume | 507.08 ų | [2] |
| Formula Units (Z) | 8 | [3] |
Table 2: Atomic Coordinates and Isotropic Displacement Parameters
| Atom | Wyckoff Position | x | y | z | B_iso (Ų) |
| In | 8c | 0.25 | 0.25 | 0.25 | Data not available |
| O | 24g | 0 | 0.385 | 0.145 | Data not available |
| H | 24g | 0 | Data not available | Data not available | Data not available |
Note: Detailed isotropic displacement parameters and the precise coordinates for hydrogen require access to the full primary research articles and are not consistently available across publicly accessible data.
Table 3: Selected Interatomic Distances and Bond Angles
| Bond/Angle | Distance (Å) / Angle (°) |
| In-O bond length | Data not available |
| O-In-O bond angle | Data not available |
| O-H bond length | Data not available |
| In-O-H bond angle | Data not available |
Note: Precise bond lengths and angles are critical for a complete structural understanding and are typically reported in detailed crystallographic studies. Efforts to obtain this specific data are ongoing.
Experimental Protocols
The determination of the crystal structure of indium hydroxide involves several key experimental stages, from synthesis of high-quality crystals to their analysis using diffraction techniques.
Synthesis of Indium Hydroxide Crystals
High-purity single crystals of indium hydroxide suitable for diffraction studies are typically synthesized via hydrothermal or precipitation methods.
Hydrothermal Synthesis:
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Precursors: Indium(III) nitrate (B79036) (In(NO₃)₃) or indium(III) chloride (InCl₃) are common starting materials.
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Solvent: Deionized water is used as the solvent.
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Precipitating Agent: An aqueous solution of sodium hydroxide (NaOH) or ammonium (B1175870) hydroxide (NH₄OH) is added to the indium salt solution to precipitate indium hydroxide.
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Hydrothermal Treatment: The resulting suspension is transferred to a Teflon-lined stainless steel autoclave.
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Temperature and Time: The autoclave is heated to a specific temperature, typically in the range of 100-200°C, for a duration of several hours to days. This process allows for the dissolution and recrystallization of the amorphous precipitate into well-defined single crystals.
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Cooling and Recovery: The autoclave is cooled to room temperature, and the resulting crystals are collected by filtration, washed with deionized water and ethanol (B145695) to remove any unreacted precursors or byproducts, and finally dried.
Precipitation Method:
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Reaction: A solution of an indium salt (e.g., InCl₃) is heated.
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Precipitation: A precipitating agent, such as ammonium hydroxide, is added to the heated solution to induce the formation of indium hydroxide precipitate.
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Aging: The precipitate is aged in the mother liquor at an elevated temperature to promote crystal growth and improve crystallinity.
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Washing and Drying: The precipitate is then filtered, washed thoroughly with deionized water, and dried at a controlled temperature.
Crystal Structure Determination
Single-Crystal X-ray Diffraction (SC-XRD):
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Crystal Mounting: A suitable single crystal of indium hydroxide is selected and mounted on a goniometer head.
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Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible crystallographic planes.
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Data Processing: The collected diffraction intensities are processed to determine the unit cell parameters and space group.
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Structure Solution and Refinement: The processed data is used to solve the crystal structure, determining the positions of the indium and oxygen atoms. The structural model is then refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.
Neutron Diffraction:
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Rationale: Neutron diffraction is particularly valuable for accurately locating the positions of light atoms, such as hydrogen, in the crystal lattice, which is difficult to achieve with X-ray diffraction.
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Data Collection: A larger single crystal of indium hydroxide is required for neutron diffraction. The crystal is irradiated with a beam of neutrons, and the scattered neutrons are detected to generate a diffraction pattern.
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Data Analysis: The neutron diffraction data is analyzed in a similar manner to the X-ray diffraction data, often in conjunction with it, to provide a complete and accurate crystal structure, including the precise positions of the hydrogen atoms in the hydroxide groups.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical flow of the experimental and analytical processes involved in the crystal structure analysis of indium hydroxide.
Caption: Experimental workflow for indium hydroxide crystal structure analysis.
This guide provides a foundational understanding of the crystal structure of indium hydroxide and the experimental techniques employed for its analysis. Further detailed information, particularly regarding the precise atomic coordinates and interatomic distances, can be found in the primary research literature.
